

The Discovery and Historical Development of Norgestrel: A Technical Guide

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Compound of Interest

Compound Name: (+)-Norgestrel

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Abstract: Norgestrel, a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for over half a century. As a racemic mixture of the biologically active levonorgestrel and the inactive dextronorgestrel, its development marked a significant advancement in steroid chemistry and reproductive medicine. This technical guide provides an in-depth review of the discovery, historical development, chemical synthesis, and mechanism of action of norgestrel. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative pharmacological data, and visualizations of key pathways to facilitate a comprehensive understanding of this pivotal molecule.

Discovery and Historical Development

The journey of norgestrel began in the early 1960s, a period of intense research into synthetic steroids for oral contraception. The synthesis of norgestrel was the result of an international collaboration between Wyeth Pharmaceuticals in the United States and Schering AG in Germany, with American scientist Herschel Smith and his team at Wyeth leading the chemical synthesis efforts.^{[1][2]} The compound was patented in 1961.^[3]

Norgestrel is chemically known as rac-13-ethyl-17 α -ethynyl-19-nortestosterone and is a racemic mixture of two stereoisomers: dextronorgestrel and levonorgestrel.[3] Subsequent research by Schering AG identified levonorgestrel as the sole biologically active enantiomer, with dextronorgestrel being inert.[3] This discovery was crucial, as it later led to the development of levonorgestrel-only products, allowing for lower, more targeted dosing.

The first market introduction of norgestrel was in Germany in 1966, in a combination oral contraceptive pill named Eugynon, which paired norgestrel with the estrogen ethinylestradiol.[3] This was followed by its introduction to the United States market in 1968 under the brand name Ovral.[3] The contraceptive efficacy of a progestin-only formulation was formally established in the U.S. with the approval of Ovrette (0.075 mg norgestrel) in 1973.[3] Norgestrel is classified as a "second-generation" progestin, distinguished from earlier "first-generation" compounds like norethindrone by its increased potency.[3][4]

A significant milestone in its history occurred in July 2023, when the U.S. Food and Drug Administration (FDA) approved the 0.075 mg norgestrel tablet (Opill) for over-the-counter (OTC) sale, making it the first daily oral contraceptive available without a prescription in the United States.[3][5]

Chemical Synthesis

The total synthesis of (\pm)-norgestrel developed by Smith and colleagues represented a significant achievement in steroid chemistry. The process begins with 6-methoxy- α -tetralone and proceeds through a multi-step sequence to construct the full steroid skeleton.

Experimental Protocol: Total Synthesis of (\pm)-Norgestrel

This protocol is based on the synthesis pathway reported by Smith et al. in J. Chem. Soc. 1964, 4472.

Materials:

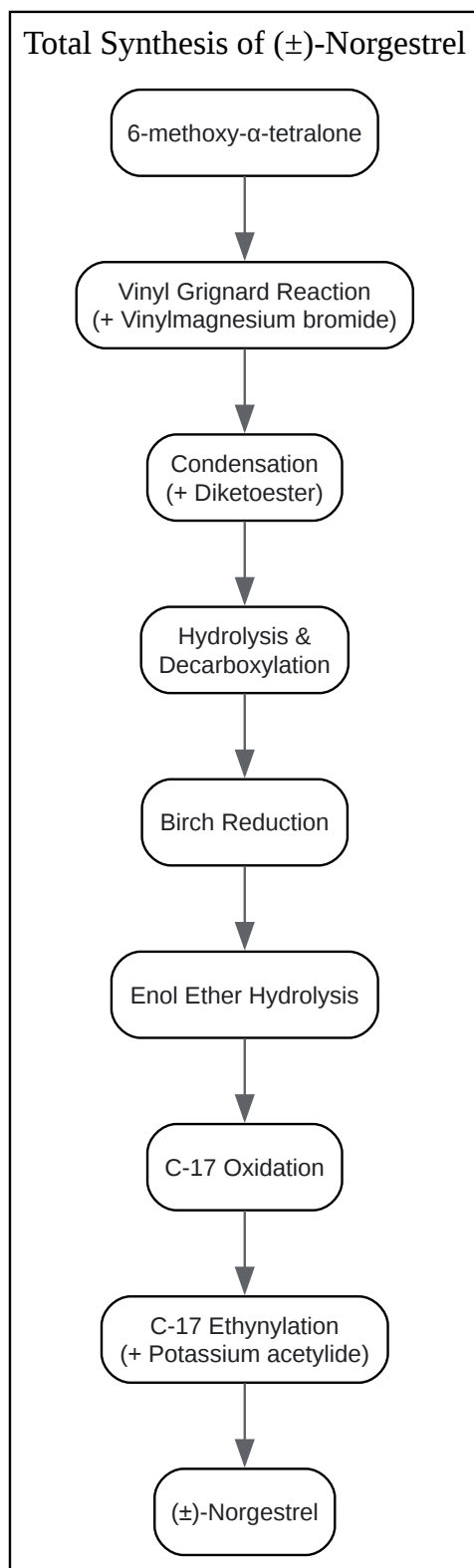
- 6-methoxy- α -tetralone
- Vinylmagnesium bromide
- 2,5-Diketocyclohexane-1,4-dicarboxylic acid diethyl ester

- Potassium hydroxide
- Hydrochloric acid
- Lithium aluminum hydride
- Potassium acetylide
- Various organic solvents (e.g., benzene, ether, ethanol, dioxane)

Procedure:

- Step 1: Vinyl Grignard Reaction. 6-methoxy- α -tetralone is reacted with vinylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF). This step introduces the vinyl group necessary for the subsequent condensation.
- Step 2: Condensation. The product from Step 1 is condensed with 2,5-diketocyclohexane-1,4-dicarboxylic acid diethyl ester in the presence of a base. This key step forms the initial tetracyclic steroid precursor.
- Step 3: Hydrolysis and Decarboxylation. The resulting intermediate is subjected to hydrolysis and decarboxylation, typically using a strong base like potassium hydroxide followed by acidification, to yield a gonane derivative.
- Step 4: Birch Reduction. The aromatic A-ring of the intermediate is reduced using a Birch reduction (e.g., lithium in liquid ammonia with an alcohol) to form the enol ether.
- Step 5: Hydrolysis of Enol Ether. The enol ether is hydrolyzed with a mild acid (e.g., oxalic acid) to generate the α,β -unsaturated ketone in the A-ring, characteristic of many hormonal steroids.
- Step 6: Oxidation. The hydroxyl group at the C-17 position is oxidized to a ketone, for example using chromic acid.
- Step 7: Ethynylation. The final crucial step is the introduction of the ethynyl group at C-17. This is achieved by reacting the C-17 ketone with an acetylide, such as potassium acetylide in liquid ammonia. This reaction yields (\pm)-norgestrel.

- Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield the racemic norgestrel.



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Caption: Workflow for the total synthesis of racemic norgestrel.

Mechanism of Action

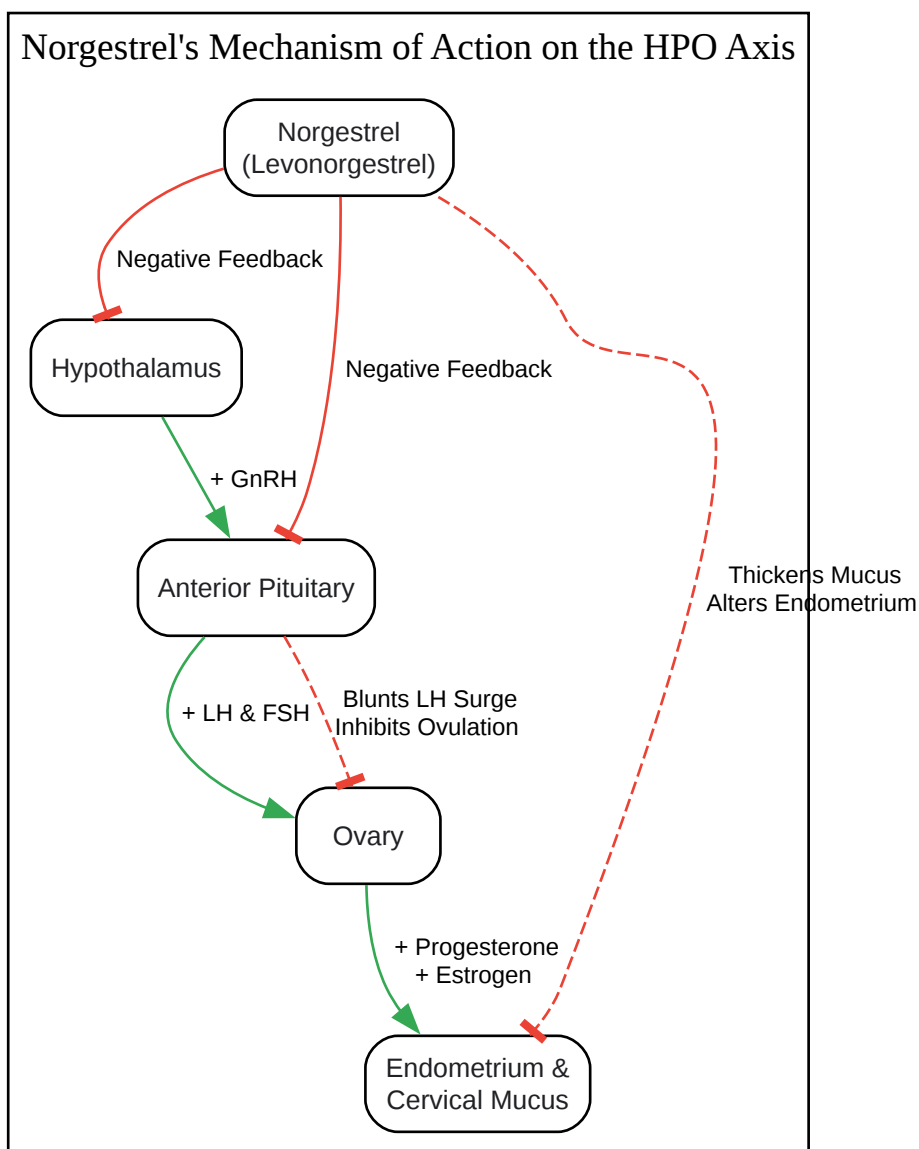
The biological activity of norgestrel resides entirely in its levo-enantiomer, levonorgestrel.[3][6] Its primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[3] By binding to PRs in the hypothalamus and pituitary gland, levonorgestrel exerts negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.

This feedback slows the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[7] The reduced GnRH stimulation, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and, most critically, blunts the mid-cycle surge of luteinizing hormone (LH) from the pituitary.[6][7] The absence of the LH surge prevents ovulation, which is the principal contraceptive effect.[7]

In addition to its central effects on the HPO axis, norgestrel also has important peripheral actions:

- **Cervical Mucus:** It causes the cervical mucus to thicken, making it more viscous and less permeable to sperm, thereby inhibiting sperm migration into the upper reproductive tract.[6]
- **Endometrium:** It alters the endometrium, making it unreceptive to implantation of a fertilized egg.[6]

Levonorgestrel also exhibits significant binding affinity for the androgen receptor (AR), which accounts for some of its androgenic side effects.[7][8] It has negligible affinity for estrogen, glucocorticoid, or mineralocorticoid receptors.[9][10]



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Caption: Norgestrel's inhibitory effects on the HPO axis and peripheral tissues.

Pharmacological and Clinical Data

The efficacy and pharmacological profile of norgestrel have been well-characterized through decades of clinical use. Quantitative data on its clinical efficacy, dosage, and receptor binding profile are summarized below.

Data Presentation

Table 1: Clinical Efficacy and Dosage of Norgestrel

Parameter	Value	Notes	Source(s)
Formulation	Progestin-Only Pill (POP)	Also used in combination pills	[5]
Dosage (POP)	0.075 mg/day (75 μ g/day)	Continuous daily administration	[11]
Ovulation Inhibition Dose	> 75 μ g/day	Some studies suggest ~100 μ g/day	[3]
Pearl Index (Typical Use)	2.2 pregnancies per 100 woman-years	Based on a review of 6 studies	[5]
Failure Rate (Life-Table)	2.1% in the first 12 cycles	From a 1972 clinical trial	[11]
Common Adverse Effects	Irregular bleeding, headache, dizziness, nausea	Reported in initial clinical studies	[5]

Table 2: Receptor Binding Profile and Potency of Levonorgestrel (Active Component)

Receptor	Relative Binding Affinity (%)	Notes	Source(s)
Progesterone Receptor (PR)	~150-323%	Relative to progesterone or promegestone	[3][10]
Androgen Receptor (AR)	~45-58%	Relative to dihydrotestosterone (DHT) or metribolone	[3][10]
Estrogen Receptor (ER α)	< 0.02% - 1%	Essentially no significant binding	[3][8][10]
Glucocorticoid Receptor (GR)	~7.5%	Relative to dexamethasone	[10]
Mineralocorticoid Receptor (MR)	~17%	Relative to aldosterone	[10]
Sex Hormone-Binding Globulin	~17-75%	High affinity relative to DHT	[3][9]
Relative Progestational Potency	High	More potent than first-generation progestins (e.g., norethindrone)	[4][12]

Conclusion

From its initial synthesis in the 1960s to its recent approval for over-the-counter access, norgestrel has played a transformative role in women's health. Its development was a triumph of medicinal chemistry, providing a highly potent and effective progestin that expanded contraceptive options worldwide. The elucidation of its mechanism, centered on potent progesterone receptor agonism and subsequent suppression of the HPO axis, has provided a clear framework for its clinical application. The quantitative data on its efficacy and receptor binding profile confirm its status as a potent and selective second-generation progestin. For drug development professionals, the story of norgestrel serves as a compelling case study in steroid synthesis, pharmacodynamics, and long-term clinical impact.

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References

- [1. Norgestrel | chemistry | Britannica \[britannica.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Norgestrel - Wikipedia \[en.wikipedia.org\]](#)
- [4. Types of Progestin \(Progesterone\) Pills \[verywellhealth.com\]](#)
- [5. cdn.mdedge.com \[cdn.mdedge.com\]](#)
- [6. \(8R,9R,10R,13S,14R,17R\)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta\[a\]phenanthren-3-one | C₂₁H₂₈O₂ | CID 12598310 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. Levonorgestrel - StatPearls - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [8. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. rndsystems.com \[rndsystems.com\]](#)
- [11. Clinical and laboratory findings in a trial of norgestrel, a low-dose progestogen-only contraceptive - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
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